molecular formula C14H23N3O3S B2365459 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1170302-10-9

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No. B2365459
M. Wt: 313.42
InChI Key: AQZPHKLAAZIRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The butylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present and their positions on the molecule. The piperidine ring, the butylsulfonyl group, and the 1,3,4-oxadiazole ring would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its polarity, and the presence of the piperidine ring might influence its basicity .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the development of 1,3,4-oxadiazole bearing compounds, which include derivatives similar to 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole due to their significant biological activities. A study by Khalid et al. (2016) focused on synthesizing and evaluating the biological activities of such compounds. The target compounds were synthesized through a series of steps, including conversion of organic acids to esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds were screened for butyrylcholinesterase (BChE) enzyme inhibition and subjected to molecular docking studies to assess their binding affinity and orientation in active sites of human BChE protein, highlighting their potential in therapeutic applications (Khalid et al., 2016).

Antimicrobial Activities

Another aspect of the scientific research applications involves the antimicrobial properties of 1,3,4-oxadiazole derivatives. Khalid et al. (2016) synthesized N-substituted derivatives of a compound structurally related to 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole and tested them against Gram-negative and Gram-positive bacteria. These compounds showed moderate to potent antibacterial activity, underscoring their potential as antimicrobial agents (Khalid et al., 2016).

Anticancer Potential

The anticancer potential of 1,3,4-oxadiazole derivatives has also been explored. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds showed promising results against various cancer cell lines, indicating their potential as anticancer therapies (Rehman et al., 2018).

Inhibition of GABA A Receptor Agonists

Investigations into the neuropharmacological properties of 1,3,4-oxadiazole derivatives have shown their potential in targeting GABA A receptors. Jansen et al. (2008) synthesized derivatives to develop alpha subunit selective compounds for GABA A receptors. This research highlights the potential application of such compounds in treating disorders associated with GABA A receptors (Jansen et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Piperidine derivatives are an active area of research due to their diverse biological activities. Future research might focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-3-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11-4-5-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZPHKLAAZIRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

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